Dansylglycine

Description

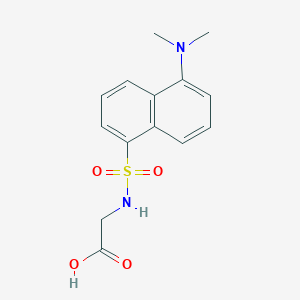

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18/h3-8,15H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFXORCWAQTTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148815 | |

| Record name | Dansylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091-85-6 | |

| Record name | Dansylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1091-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANSYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QF9N67QFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of a wide array of compounds. However, many biologically significant molecules, such as amino acids, biogenic amines, and pharmaceuticals containing primary and secondary amine functional groups, lack a native chromophore or fluorophore, leading to poor detection sensitivity with common HPLC detectors like UV-Vis and fluorescence detectors. To overcome this limitation, pre-column derivatization is employed to attach a labeling agent to the analyte, thereby enhancing its detectability.

This application note details the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) as a pre-column derivatization reagent for the sensitive HPLC analysis of compounds containing primary and secondary amine groups. Dansyl chloride reacts with these amines to form highly stable, intensely fluorescent N-dansyl-sulfonamide adducts.[1][2][3] This derivatization not only enables detection in the picomole to femtomole range but also increases the hydrophobicity of the analytes, improving their retention and separation on reversed-phase HPLC columns.[1]

Principle and Reaction Mechanism

The derivatization of an amine with dansyl chloride, known as dansylation, is a nucleophilic substitution reaction. The reaction proceeds under alkaline conditions (pH 9.5-10.5), which ensures that the target amino group is in its unprotonated, nucleophilic state.[1] The highly electrophilic sulfonyl chloride group of dansyl chloride is then readily attacked by the amine, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). The alkaline buffer is crucial for neutralizing the HCl produced, driving the reaction to completion.[1]

Due to the high reactivity of dansyl chloride, a large excess of the reagent is typically used to ensure complete derivatization of the analyte.[2] This excess reagent can hydrolyze to form dansyl sulfonic acid (dansic acid), which can interfere with the analysis. Therefore, a quenching step is often included to consume the unreacted dansyl chloride.[2]

Caption: Dansylation Reaction Pathway.

Experimental Protocols

Materials and Reagents

-

Dansyl Chloride (Dns-Cl)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Sodium bicarbonate

-

Sodium carbonate

-

Ammonium (B1175870) hydroxide (B78521) or other quenching agent (e.g., methylamine, pyridine)[2][4]

-

Formic acid

-

Water, HPLC grade

-

Analyte standards and samples

Reagent Preparation

-

Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of HPLC grade water. Adjust the volume to 50 mL and filter through a 0.22 µm filter. Store at 4°C and warm to room temperature before use.[4]

-

Dansyl Chloride Stock Solution (50 mM): Dissolve 134.9 mg of dansyl chloride in 10 mL of acetonitrile in a 15 mL conical tube. Vortex until dissolved. This solution may be slightly opaque. It should be stored in the dark and used within 24 hours.[4]

-

Derivatization Reagent: Immediately before use, mix equal volumes of the 100 mM carbonate-bicarbonate buffer and the 50 mM dansyl chloride stock solution. Use this mixture promptly as dansyl chloride is unstable at high pH.[4]

-

Quenching Solution (10% v/v Ammonium Hydroxide): Add 1 mL of ammonium hydroxide to 9 mL of water and mix well. Prepare fresh daily.[4]

-

Sample Diluent (40% ACN with 0.01% Formic Acid): Mix 40 mL of acetonitrile with 60 mL of water and add 10 µL of formic acid.[4]

Derivatization Protocol

This is a general protocol and may require optimization for specific applications.[1]

-

Sample Preparation: Prepare analyte standards or sample extracts in a suitable solvent, such as a mixture of acetonitrile and methanol.[1]

-

Derivatization Reaction:

-

In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of the freshly prepared derivatization reagent.

-

Add 25 µL of the sample or standard solution.

-

Mix thoroughly by pipetting or vortexing.

-

Incubate the mixture in the dark at room temperature (25°C) for 60 minutes. An incubator with shaking (e.g., 300 rpm) can be used.[4] Alternatively, elevated temperatures (e.g., 38°C to 60°C) for shorter durations can be employed.[3]

-

-

Quenching:

-

Add 7.5 µL of the 10% ammonium hydroxide quenching solution to the reaction mixture to consume excess dansyl chloride.

-

Incubate for an additional 5 minutes at room temperature with shaking.[4]

-

-

Final Preparation for HPLC:

Caption: Experimental Workflow for Dansylation and HPLC Analysis.

HPLC and Detection Parameters

Dansylated amines are well-suited for reversed-phase HPLC. A gradient elution is typically required to separate a mixture of dansylated compounds.

| Parameter | Typical Value/Condition |

| HPLC Column | C8 or C18 Reversed-Phase, e.g., 150 mm x 4.6 mm, 5 µm[1][3][5] |

| Mobile Phase A | Aqueous buffer (e.g., sodium acetate (B1210297) or formic acid)[1] |

| Mobile Phase B | Acetonitrile or Methanol[1] |

| Elution Mode | Gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40°C |

| Injection Volume | 10 - 20 µL |

| Detection | Fluorescence Detector (FLD) or UV-Vis Detector |

Detection Wavelengths

The dansyl moiety provides strong absorbance and fluorescence, allowing for sensitive detection.

| Detection Method | Excitation (λex) | Emission (λem) | UV Absorbance (λmax) |

| Fluorescence | 324-335 nm[3][5] | 522-559 nm[3][5] | - |

| UV-Vis | - | - | 214 nm, 246 nm, 325 nm[3][6] |

Quantitative Data Summary

The dansylation method provides excellent sensitivity and linearity for a wide range of amine-containing compounds.

| Analyte Class | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Reference |

| Amino Acids | Picomole to Femtomole range[1][2] | > 0.99[3] | [1][2][3] |

| Biogenic Amines | pmol/L to fmol/L levels[7] | Typically > 0.99 | [7] |

| Monosodium Glutamate | Low µg/mL (LOQ)[3] | 0.9999[3] | [3] |

Applications

The dansyl chloride derivatization method is versatile and has been applied to the analysis of various compounds in diverse matrices, including:

-

Amino Acid Analysis: Quantification of amino acids in protein hydrolysates, biological fluids, and food samples.[3]

-

Biogenic Amine Determination: Analysis of histamine, putrescine, and other biogenic amines in food and beverages like wine and pet food.[4][7]

-

Pharmaceutical Analysis: Quantification of drugs and their metabolites containing primary or secondary amine groups.

-

Chiral Separations: Dansylated amino acids can be separated into their respective enantiomers using chiral stationary phases or chiral mobile phase additives in HPLC.[3][8][9]

Troubleshooting and Method Considerations

-

Reagent Stability: Dansyl chloride is sensitive to moisture and light. It should be stored in a desiccator and protected from light. Solutions should be prepared fresh daily.[2]

-

Side Reactions: The primary side reaction is the hydrolysis of dansyl chloride to dansic acid. While quenching helps, optimizing the reaction time and temperature can minimize this.[2]

-

Derivative Stability: Dansylated amines are generally stable, especially when stored in the dark and at low temperatures. However, they can be susceptible to photodecomposition.[2]

-

Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the chromatographic separation. Sample cleanup steps like solid-phase extraction (SPE) may be necessary.[7]

-

Multiple Derivatization: Amino acids with additional reactive groups (e.g., the phenolic hydroxyl group of tyrosine) can form multiple dansylated derivatives. Reaction conditions can be optimized to favor the formation of a single product.[5]

Conclusion

Pre-column derivatization with dansyl chloride is a robust, sensitive, and widely applicable method for the HPLC analysis of compounds bearing primary and secondary amine functionalities. The formation of stable and highly fluorescent dansyl derivatives allows for low detection limits and reliable quantification. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories.

References

- 1. benchchem.com [benchchem.com]

- 2. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Dansylglycine: A Versatile Fluorescent Probe in Drug Discovery and Screening

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dansylglycine, a fluorescently labeled amino acid, has emerged as a valuable tool in drug discovery and screening. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which exhibits changes in quantum yield and emission wavelength upon binding to macromolecules or enzymatic modification. This property allows for the development of robust and sensitive assays to study protein-ligand interactions and enzyme activity, crucial aspects of the drug development pipeline.

These application notes provide a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols and data presentation. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile probe in their workflows.

Characterization of Drug Binding to Human Serum Albumin (HSA)

A primary application of this compound is in the characterization of drug binding to Human Serum Albumin (HSA), the most abundant protein in human plasma. HSA has two principal drug-binding sites, designated as Site I and Site II. This compound selectively binds to Site II, making it an excellent probe for studying the binding of drug candidates to this specific site through competitive displacement assays.[1][2][3]

In this assay, this compound is first allowed to bind to HSA, resulting in an increase in its fluorescence due to the nonpolar environment of the binding pocket. When a drug candidate that also binds to Site II is introduced, it displaces this compound, leading to a decrease in fluorescence as the probe moves back into the aqueous environment. The extent of this fluorescence quenching is proportional to the binding affinity of the test compound.

Quantitative Data: Competitive Displacement of this compound from HSA

| Compound | Binding Site | Effect on this compound Binding |

| Ibuprofen | Site II | Inhibition[1] |

| Flurbiprofen | Site II | Inhibition[1] |

| Triiodobenzoic acid | Site II | Inhibition[1] |

| Warfarin | Site I | No significant inhibition[1] |

| Phenylbutazone | Site I | No significant inhibition[1] |

Experimental Protocol: HSA Competitive Binding Assay

Materials:

-

This compound

-

Fatty acid-free Human Serum Albumin (HSA)

-

Test compounds (potential drug candidates)

-

Phosphate (B84403) buffer (10 mM, pH 7.2-7.5)

-

1% DMSO in phosphate buffer

-

Black 96-well microplate suitable for fluorescence measurements

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HSA in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer.

-

Prepare stock solutions of test compounds in 1% DMSO in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of 5 µM HSA solution to each well.

-

Add 50 µL of the test compound at various concentrations to the respective wells. For control wells, add 50 µL of 1% DMSO in phosphate buffer.

-

Add 50 µL of 80 µM this compound solution to all wells.

-

-

Incubation:

-

Gently mix the plate and incubate at room temperature (20-25°C) for 30 minutes, protected from light.[1]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 480 nm.[1]

-

-

Data Analysis:

-

Calculate the percentage of this compound displacement by the test compound relative to the control wells.

-

Determine the IC50 value of the test compound by plotting the percentage of displacement against the compound concentration.

-

Caption: Workflow of the HSA competitive binding assay with this compound.

Screening for Inhibitors of Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO)

This compound can be employed as a sensitive fluorescent probe to measure the halogenating activity of myeloperoxidase (MPO) and eosinophil peroxidase (EPO).[4] These enzymes produce hypochlorous acid (HOCl) and hypobromous acid (HOBr), respectively, which are potent oxidizing agents. The intrinsic fluorescence of this compound is rapidly quenched upon electrophilic attack by these hypohalous acids. This fluorescence bleaching forms the basis of a real-time assay to screen for inhibitors of MPO and EPO.[4]

The assay can distinguish between reversible and irreversible inhibitors based on their kinetic behavior.[4] A decrease in the rate of fluorescence decay in the presence of a test compound indicates inhibition of the enzyme's halogenating activity.

Quantitative Data: Inhibition of MPO/EPO Halogenating Activity

| Inhibitor | Enzyme | Inhibition Type |

| 5-Fluorotryptamine | MPO/EPO | Reversible[4] |

| 4-Hydroxybenzhydrazide | MPO/EPO | Irreversible[4] |

Experimental Protocol: MPO/EPO Inhibitor Screening Assay

Materials:

-

This compound

-

Myeloperoxidase (MPO) or Eosinophil Peroxidase (EPO)

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl) or Sodium bromide (NaBr)

-

Test compounds (potential inhibitors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent and dilute to the final working concentration in PBS.

-

Prepare a stock solution of MPO or EPO in PBS.

-

Prepare a stock solution of H₂O₂ in water.

-

Prepare a stock solution of NaCl or NaBr in water.

-

Prepare stock solutions of test compounds in a suitable solvent.

-

-

Assay Setup:

-

In a 96-well black microplate, add the test compound at various concentrations.

-

Add MPO or EPO to the wells.

-

Add NaCl (for MPO) or NaBr (for EPO) to the wells.

-

Add this compound to all wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding H₂O₂ to all wells.

-

Immediately begin monitoring the decrease in fluorescence in real-time using a microplate reader (e.g., excitation at 340 nm, emission at 520 nm).

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence decay for each reaction.

-

Determine the percentage of inhibition by comparing the rates in the presence and absence of the test compound.

-

Calculate the IC50 value for each inhibitor.

-

Caption: Signaling pathway for MPO/EPO inhibitor screening using this compound.

High-Throughput Screening of Angiotensin-Converting Enzyme (ACE) Inhibitors

A derivative of this compound, dansyltriglycine, serves as a fluorogenic substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system and a major target for antihypertensive drugs.[1] ACE cleaves dansyltriglycine into this compound and diglycine. The product, this compound, can be separated from the unreacted substrate by reversed-phase high-performance liquid chromatography (HPLC) and quantified by its fluorescence.[1]

This method provides a specific and highly sensitive assay for measuring ACE activity and is well-suited for the high-throughput screening of ACE inhibitors from various sources, including natural product extracts. A reduction in the amount of this compound produced corresponds to the inhibitory activity of the test compound.

Experimental Protocol: ACE Inhibitor Screening Assay

Materials:

-

Dansyltriglycine (substrate)

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Test compounds (potential inhibitors)

-

Buffer solution (e.g., Tris-HCl buffer with NaCl)

-

HPLC system with a fluorescence detector and a reversed-phase column (e.g., C18)

-

Mobile phase for HPLC (e.g., acetonitrile/water gradient with a suitable buffer)

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, pre-incubate ACE with the test compound at various concentrations in the buffer solution.

-

Initiate the reaction by adding the dansyltriglycine substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Inject a specific volume of the supernatant onto the HPLC system.

-

Separate the product (this compound) from the substrate (dansyltriglycine) using a suitable gradient elution.

-

Detect the fluorescence of this compound (e.g., excitation at 340 nm, emission at 520 nm).

-

-

Data Analysis:

-

Quantify the amount of this compound produced by integrating the peak area from the chromatogram.

-

Calculate the percentage of ACE inhibition for each test compound concentration.

-

Determine the IC50 value of the inhibitor.

-

Caption: Experimental workflow for ACE inhibitor screening using dansyltriglycine.

Other Potential Applications

While the above applications are well-established, the environmentally sensitive fluorescence of the dansyl group suggests that this compound and its derivatives could be adapted for screening inhibitors of other enzymes where a binding event or enzymatic cleavage leads to a change in the local environment of the probe. For instance, while dansylamide (B1669799) is more commonly reported as a probe for carbonic anhydrase , the principle of displacement from a hydrophobic active site could potentially be applied with this compound for this or other zinc metalloenzymes. Further research and development in these areas could expand the utility of this compound in drug discovery.

References

- 1. A new method for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE), using the chromophore- and fluorophore-labelled substrate, dansyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. This compound, a fluorescent probe for specific determination of halogenating activity of myeloperoxidase and eosinophil peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Dansylglycine Fluorescence Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Dansylglycine fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of this compound fluorescence?

This compound is a fluorescent probe whose emission is highly sensitive to its local environment. Its fluorescence is significantly enhanced in nonpolar, hydrophobic environments, such as the binding sites of proteins, and is quenched in polar, aqueous solutions.[1][2] This property makes it a valuable tool for studying protein binding and conformational changes. The fluorescence quantum yield of this compound can range from as low as 0.07 in water to 0.66 in a nonpolar solvent like dioxane.[2]

Q2: What are the common causes of fluorescence quenching in this compound experiments?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. For this compound, common causes include:

-

Solvent Effects: High polarity of the solvent (e.g., water) can quench fluorescence.[2]

-

Presence of Quenchers: Certain molecules, known as quenchers, can decrease fluorescence through various mechanisms. Examples include hypochlorous acid (HOCl) and hypobromous acid (HOBr).[3]

-

High Concentrations (Self-Quenching): At high concentrations, this compound molecules can interact with each other and cause a decrease in fluorescence intensity.

-

Inner Filter Effect: This occurs when a substance in the sample absorbs either the excitation or emission light, leading to an apparent decrease in fluorescence.[4][5]

-

Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible photochemical destruction of the this compound fluorophore.[6]

-

pH Changes: The fluorescence of this compound can be pH-dependent, as its carboxylate group's protonation state can influence its interaction with its environment.[1][4]

Q3: My this compound fluorescence signal is weak. What are the possible reasons?

A weak fluorescence signal can be due to several factors:

-

Low Concentration: The concentration of this compound may be too low.

-

Quenching: The presence of quenching agents in your sample or a highly polar solvent environment.

-

Incorrect Instrument Settings: The excitation and emission wavelengths might not be set optimally for this compound.

-

Degradation of the Probe: Ensure the this compound solution is fresh and has been stored correctly, protected from light.

-

Binding Issues: If studying protein binding, a weak signal might indicate poor binding of this compound to the protein.

Q4: What is the inner filter effect and how can I correct for it?

The inner filter effect is an artifact that causes a non-linear relationship between fluorescence intensity and concentration due to the absorption of excitation or emission light by components in the sample.[5] To correct for this, the fluorescence intensities can be adjusted using an equation that accounts for the absorbance of the sample at the excitation and emission wavelengths.[4] It is also recommended to use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to minimize this effect.[2]

Troubleshooting Guides

Issue 1: Unexpected Fluorescence Quenching

If you observe a significant and unexpected decrease in this compound fluorescence, follow these troubleshooting steps:

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected this compound fluorescence quenching.

Issue 2: High Background Fluorescence

High background fluorescence can obscure the specific signal from your sample.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary

| Parameter | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield | 0.07 | Water | [2] |

| 0.66 | Dioxane | [2] | |

| Molar Extinction Coefficient | 4,300 cm⁻¹M⁻¹ | at 338.5 nm | [2] |

| Excitation Wavelength (Typical) | ~330-350 nm | Varies with environment | [4][7] |

| Emission Wavelength (Typical) | ~480-550 nm | Blue-shifted in hydrophobic environments | [1][7] |

| HSA Binding (Site II) | Ka ≈ 2.1 x 10⁵ M⁻¹ - 3.48 x 10⁵ M⁻¹ | pH 7.0, 20°C | [8] |

| BSA Binding (High Affinity Site) | Ka ≈ 2.6 x 10⁶ M⁻¹ | pH 7.4 | [9] |

Experimental Protocols

Protocol 1: General Fluorescence Measurement of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and store it protected from light at -20°C.

-

Preparation of Working Solution: Dilute the stock solution in the desired experimental buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid affecting the experiment.

-

Instrument Setup:

-

Blank Measurement: Record the fluorescence spectrum of the buffer solution without this compound to obtain a background reading.

-

Sample Measurement: Add the this compound working solution to a clean quartz cuvette and record the fluorescence spectrum.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence of this compound.

Protocol 2: Protein Binding Assay using this compound Fluorescence Quenching

This protocol describes a typical experiment to study the binding of a ligand to a protein (e.g., Human Serum Albumin, HSA) by observing the quenching of the protein's intrinsic tryptophan fluorescence by this compound.[4][10]

-

Reagent Preparation:

-

Prepare a stock solution of HSA in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[4]

-

Prepare a stock solution of this compound.

-

-

Fluorescence Titration:

-

Place a fixed concentration of HSA (e.g., 5 µM) in a quartz cuvette.[4]

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues in the protein.

-

Record the emission spectrum from 310 nm to 450 nm.

-

Sequentially add small aliquots of the this compound stock solution to the cuvette, incubating for a short period (e.g., 5 minutes) after each addition to allow for equilibration.[4]

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity at the emission maximum (around 343 nm for HSA) for the inner filter effect.[4]

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.[4][10]

-

Further analysis can be performed to determine the binding constant (Ka) and the number of binding sites.[4][10]

-

Binding Analysis Pathway:

Caption: Logical workflow for analyzing protein-ligand binding using fluorescence quenching data.

References

- 1. Use of the fluorescent weak acid this compound to measure transmembrane proton concentration gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dansyl glycine [omlc.org]

- 3. This compound, a fluorescent probe for specific determination of halogenating activity of myeloperoxidase and eosinophil peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Human Albumin-Induced Circular Dichroism in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A new generation of fluorescent chemosensors demonstrate improved analyte detection sensitivity and photobleaching resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Temperature Effects on Dansylglycine Fluorescence

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the temperature-dependent fluorescence of Dansylglycine.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the fluorescence of this compound?

A1: The fluorescence of this compound is highly sensitive to its local environment. Generally, as temperature increases, the fluorescence intensity of this compound tends to decrease. This is due to an increased probability of non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. In the context of binding to a protein, temperature can also weaken the interaction between this compound and the protein, leading to a decrease in fluorescence enhancement.

Q2: What is the difference between static and dynamic quenching, and how can I distinguish them in my temperature-dependent experiments?

A2: Static and dynamic quenching are two different mechanisms by which the fluorescence of a fluorophore can be decreased.[1]

-

Static Quenching: This occurs when a non-fluorescent complex forms between the fluorophore (this compound) and a quencher in the ground state.[1][2] An increase in temperature tends to destabilize this complex, leading to a decrease in static quenching and thus a potential increase in fluorescence.[3]

-

Dynamic Quenching: This results from collisional encounters between the excited-state fluorophore and a quencher.[1][2] An increase in temperature leads to a higher diffusion rate and more frequent collisions, resulting in an increase in dynamic quenching and a decrease in fluorescence.[3]

You can distinguish between them by observing the effect of temperature on the Stern-Volmer constant (Ksv). If Ksv decreases with increasing temperature, static quenching is likely the dominant mechanism. Conversely, if Ksv increases with increasing temperature, dynamic quenching is more probable.[2]

Q3: Can the viscosity of the solvent affect the temperature-dependent fluorescence of this compound?

A3: Yes, viscosity plays a significant role. This compound is a "molecular rotor," and its fluorescence is sensitive to the viscosity of its environment.[4][5] In more viscous media, the intramolecular rotation of the dansyl group is restricted, which reduces non-radiative decay and can lead to higher fluorescence quantum yield and lifetime.[4] Since temperature and viscosity are inversely related in most solvents, it is crucial to consider that a temperature-induced decrease in viscosity can contribute to a decrease in fluorescence intensity.[6]

Q4: My this compound fluorescence is decreasing with increasing temperature when bound to a protein. What are the possible reasons?

A4: A decrease in the fluorescence of this compound bound to a protein with increasing temperature can be attributed to several factors:

-

Weakened Protein-Ligand Interaction: Higher temperatures can decrease the binding affinity between this compound and the protein.[7] This leads to a greater proportion of unbound this compound, which has a lower fluorescence quantum yield in aqueous solutions compared to when it is in the hydrophobic binding pocket of a protein.[8]

-

Increased Dynamic Quenching: As temperature increases, the collisional quenching of the bound this compound by nearby amino acid residues or other molecules in the solvent may become more efficient.[9]

-

Protein Conformational Changes: Temperature changes can induce conformational alterations in the protein, which may change the environment of the this compound binding site, potentially exposing it to more solvent or quenching residues.[10]

Troubleshooting Guides

Issue 1: No significant change in fluorescence with temperature.

-

Possible Cause: The temperature range might be too narrow to observe a significant effect.

-

Troubleshooting Step: Widen the temperature range of your experiment, ensuring it does not exceed the denaturation temperature of the protein if you are studying a protein-ligand interaction.[7]

-

Possible Cause: The fluorescence of this compound might be insensitive to temperature in the specific solvent or environment being studied.

-

Troubleshooting Step: Confirm the temperature sensitivity of this compound in a control experiment with a solvent known to affect its fluorescence (e.g., a solvent with temperature-dependent viscosity).

Issue 2: Abrupt, irreversible drop in fluorescence at higher temperatures.

-

Possible Cause: The protein is denaturing, leading to the release of this compound into the aqueous environment and/or aggregation.[7]

-

Troubleshooting Step: Determine the melting temperature (Tm) of your protein under the experimental conditions using techniques like differential scanning fluorimetry (DSF).[11] Keep your experimental temperature range below the Tm. The denaturation of Human Serum Albumin (HSA), for example, has been observed to be an irreversible process.[7]

Issue 3: High background fluorescence.

-

Possible Cause: Contamination of buffers or reagents with fluorescent impurities.

-

Troubleshooting Step: Run a blank sample containing all components except this compound to check for background fluorescence. Use high-purity solvents and freshly prepared buffers.

-

Possible Cause: Autofluorescence from the biological sample itself.

-

Troubleshooting Step: Measure the fluorescence of your sample without this compound to quantify its intrinsic fluorescence and subtract it from your experimental data.

Quantitative Data

The following table summarizes the Stern-Volmer and binding constants for the interaction of this compound with Human Serum Albumin (HSA) at different temperatures, as reported in a study by Bertucci et al. (2013).[7]

| Temperature (°C) | Stern-Volmer Constant (Ksv) (x 10^5 M^-1) | Binding Constant (Ka) (x 10^5 M^-1) |

| 20 | 1.10 (± 0.03) | 3.48 (± 0.15) |

| 25 | 1.01 (± 0.02) | 2.87 (± 0.11) |

| 30 | 0.94 (± 0.04) | 2.33 (± 0.13) |

| 37 | 0.85 (± 0.03) | 1.76 (± 0.09) |

| 45 | 0.76 (± 0.02) | 1.21 (± 0.07) |

Data extracted from a study on the interaction of this compound with Human Serum Albumin (HSA). The decrease in both Ksv and Ka with increasing temperature suggests that the quenching mechanism is primarily static and that the binding affinity is reduced at higher temperatures.[7]

Experimental Protocols

Protocol: Measuring the Temperature-Dependent Fluorescence of this compound

This protocol outlines the general steps for measuring the effect of temperature on the fluorescence of this compound, for instance, when studying its interaction with a protein.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare the buffer solution for your experiment (e.g., phosphate (B84403) buffer at a specific pH).[7]

-

If studying protein binding, prepare a stock solution of the purified protein in the same buffer.

-

-

Sample Preparation:

-

In a quartz cuvette, prepare your sample by adding the buffer, protein (if applicable), and this compound to their final desired concentrations. Ensure the final concentration of the organic solvent from the this compound stock is minimal to avoid affecting protein structure.

-

Prepare a blank sample containing all components except this compound.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.[9]

-

Set the excitation wavelength for this compound (typically around 340 nm).[7]

-

Set the emission wavelength range to be scanned (e.g., 400-650 nm).[7]

-

Set the excitation and emission slit widths (e.g., 2.5 nm for excitation and 10 nm for emission).[7]

-

-

Data Acquisition:

-

Place the cuvette in the holder and allow the sample to equilibrate at the starting temperature (e.g., 20°C) for a sufficient time (e.g., 5 minutes).[7]

-

Record the fluorescence emission spectrum.

-

Incrementally increase the temperature by a set amount (e.g., 5°C).

-

Allow the sample to equilibrate at the new temperature before recording the next spectrum.[7]

-

Repeat this process over your desired temperature range.

-

-

Data Analysis:

-

Subtract the blank spectrum from each of your sample spectra.

-

Plot the fluorescence intensity at the emission maximum as a function of temperature.

-

If studying quenching, you can construct Stern-Volmer plots (F0/F vs. [Quencher]) at each temperature to determine Ksv.

-

Visualizations

Caption: Workflow for temperature-dependent fluorescence measurement.

Caption: Opposing effects of temperature on quenching mechanisms.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intrinsic and Extrinsic Temperature-Dependency of Viscosity-Sensitive Fluorescent Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Human Albumin-Induced Circular Dichroism in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dansyl glycine [omlc.org]

- 9. edinst.com [edinst.com]

- 10. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Dansylglycine Fluorescence Experiments

Welcome to the technical support center for Dansylglycine fluorescence applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: How does the polarity of the buffer or solvent affect this compound's fluorescence?

A1: The fluorescence of this compound is highly sensitive to the polarity of its microenvironment. In polar solvents like water, its fluorescence quantum yield is very low (around 0.07).[1] However, in non-polar or hydrophobic environments, such as when bound to the hydrophobic cavities of proteins like serum albumin or dissolved in solvents like dioxane, its fluorescence is significantly enhanced, with the quantum yield increasing to as high as 0.66.[1][2] This is accompanied by a "blue shift," where the wavelength of the maximum fluorescence emission moves to a shorter wavelength.[2] This property makes this compound an excellent probe for studying protein binding and conformational changes.

Q2: What is the effect of pH on this compound fluorescence?

A2: The pH of the buffer can influence this compound fluorescence in several ways. This compound is a weak acid, and its state of protonation is dependent on the pH, which in turn affects its fluorescence properties and ability to cross membranes.[3] The hydrolysis of dansyl chloride, the reagent used to label molecules with the dansyl group, is also pH-dependent, with the rate increasing rapidly above pH 9.5.[4] For some dansyl derivatives, fluorescence can be completely quenched at very low pH (below 2) due to the protonation of the dimethylamine (B145610) group.[5] Therefore, maintaining a stable and appropriate pH is critical for reproducible results. For protein binding studies, a pH of 7.0 to 7.4 is commonly used.[2][6]

Q3: Can buffer viscosity alter my fluorescence measurements?

A3: Yes, the viscosity of the medium can significantly impact this compound's fluorescence. This compound can act as a "molecular rotor," where its fluorescence is quenched by intramolecular rotation. In a medium with higher viscosity, this rotation is hindered, which suppresses the non-radiative decay pathway and leads to an increase in fluorescence intensity and quantum yield.[7][8] This effect is described by the Förster-Hoffmann equation, which relates fluorescence quantum yield to the viscosity of the medium.[7]

Q4: What are common quenching agents for this compound that might be in my buffer?

A4: Fluorescence quenching is a process that leads to a decrease in fluorescence intensity. Quenching can be dynamic (collisional) or static (formation of a non-fluorescent complex).[6] Common components in biological buffers, such as halide ions (Cl⁻, Br⁻), can act as quenchers.[9] Additionally, certain natural amino acids, including Tryptophan, Tyrosine, Histidine, and Methionine, have been identified as quenchers for fluorescent dyes and can interfere with measurements if present in the sample.[10][11] It is also important to be aware of competitive displacement from a binding site by other ligands, which will appear as quenching.[2][12]

Troubleshooting Guide

Issue 1: High Background Fluorescence

-

Question: My blank samples (buffer and reagents without the analyte) show very high fluorescence. What could be the cause?

-

Answer: High background fluorescence can obscure your signal and reduce assay sensitivity.[13]

-

Reagent Contamination: One or more of your buffer components or reagents may be intrinsically fluorescent or contaminated. Systematically test each component individually in the fluorometer to identify the source. Using high-purity solvents and freshly prepared buffers is recommended.[13]

-

Dansyl Chloride Hydrolysis: Dansyl chloride can hydrolyze to dansyl acid, which is fluorescent. Ensure that your dansyl chloride solutions are prepared fresh and stored correctly to minimize hydrolysis.[13]

-

Excess Dansyl Chloride: Using too much dansyl chloride for labeling can result in a high background from the unreacted probe. Optimize the concentration to ensure efficient labeling without excess.[13]

-

Issue 2: Low or No Fluorescence Signal

-

Question: I am not observing the expected increase in fluorescence. What should I check?

-

Answer: A weak signal can be due to several factors related to the buffer and experimental setup.

-

High Polarity: Your buffer may be too polar. This compound fluorescence is weak in highly aqueous environments.[1] The signal is expected to be low until it binds to a non-polar site on a protein or enters a lipid environment.

-

Quenching: Check your buffer for known quenching agents (e.g., halide ions, certain amino acids).[9][10] Consider if another molecule in your sample could be competitively binding to the target and displacing the this compound probe.[2]

-

Incorrect pH: The pH may be outside the optimal range. Extreme pH values can alter the protonation state of the probe or the target molecule, affecting binding and fluorescence.[3][5]

-

Issue 3: Inconsistent or Irreproducible Results

-

Question: My fluorescence readings are fluctuating between experiments. How can I improve reproducibility?

-

Answer: Lack of reproducibility often points to subtle variations in experimental conditions.

-

Inner Filter Effect: This occurs when a substance in the sample absorbs either the excitation or emitted light, leading to a non-linear relationship between concentration and fluorescence.[13] To avoid this, ensure the absorbance of your samples is low (typically <0.1) at the excitation and emission wavelengths.[1]

-

Temperature Fluctuations: Temperature can affect binding affinities and the viscosity of the solution, both of which influence fluorescence.[6][8] Ensure all measurements are performed at a constant, controlled temperature.

-

Buffer Preparation: Ensure buffers are prepared consistently with the same components and final pH for every experiment. Small variations in buffer composition can lead to significant changes in fluorescence.

-

Logical Workflow for Troubleshooting this compound Fluorescence Issues

Caption: Troubleshooting workflow for common this compound fluorescence issues.

Quantitative Data Summary

The composition of the buffer has a profound and quantifiable impact on the fluorescence properties of this compound.

Table 1: Effect of Solvent Polarity on this compound Fluorescence

| Solvent | Polarity | Quantum Yield (Φ) | Emission Max (λem) | Reference |

|---|---|---|---|---|

| Water | High | ~0.07 | ~580 nm | [1] |

| Dioxane | Low | ~0.66 | ~510 nm | [1] |

| Bound to BSA | Low (Hydrophobic Pocket) | Greatly Enhanced | Blue-shifted |[2] |

Table 2: Influence of Buffer pH and Viscosity

| Parameter | Condition | Effect on Fluorescence | Rationale |

|---|---|---|---|

| pH | Acidic (<4) | Potential for quenching | Protonation of the dimethylamine group can quench fluorescence.[5] |

| Neutral (~7.4) | Optimal for many binding studies | Stable probe and protein conformation.[2] | |

| Basic (>9.5) | Affects labeling reaction | Increased hydrolysis rate of the labeling reagent, dansyl chloride.[4] | |

| Viscosity | Low (e.g., Water) | Lower Intensity / Quantum Yield | Intramolecular rotation provides a non-radiative decay path, quenching fluorescence.[7] |

| | High (e.g., Glycerol mixes) | Higher Intensity / Quantum Yield | Hindered rotation reduces non-radiative decay, enhancing fluorescence.[7][8] |

Experimental Protocols

Protocol: Measuring this compound Fluorescence in a Protein Binding Experiment

This protocol outlines the steps for a typical fluorescence quenching or enhancement experiment to study the binding of this compound to a protein like Bovine Serum Albumin (BSA).

Materials:

-

This compound stock solution (e.g., in ethanol)

-

Protein (e.g., BSA) stock solution

-

Buffer (e.g., 50 mM Phosphate (B84403) Buffer, pH 7.0)[6]

-

Spectrofluorometer with a thermostatted cuvette holder

-

1 cm pathlength quartz cuvette[1]

-

Magnetic stirrer and stir bar (optional)

Methodology:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (λex) to ~340 nm.[6]

-

Set the emission wavelength scan range (e.g., 400-650 nm) or a fixed emission wavelength for intensity measurements.

-

Adjust slit widths (e.g., 2.5 nm for excitation, 10 nm for emission) to optimize signal-to-noise ratio.[6]

-

Set the temperature of the cuvette holder to the desired value (e.g., 25°C).

-

-

Sample Preparation & Measurement:

-

In a 3 mL quartz cuvette, add the desired final volume of buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Add the protein to a final concentration (e.g., 5 µM).[6] Mix gently by pipetting or with a magnetic stirrer.

-

Place the cuvette in the spectrofluorometer and record the intrinsic fluorescence of the protein, if any, in the chosen emission range.

-

Add a small aliquot of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 5 µM).[6]

-

Incubate the mixture for a set period (e.g., 5 minutes) to allow binding to reach equilibrium.[6]

-

Record the fluorescence emission spectrum or intensity. A significant increase in fluorescence and a blue shift in the emission maximum are expected upon binding.

-

-

Data Correction (Inner Filter Effect):

-

Measure the absorbance of the sample at both the excitation and emission wavelengths.

-

If the absorbance is significant (>0.1), the fluorescence intensities should be corrected for the inner filter effect to ensure linearity and accuracy.[6]

-

Diagram of Key Experimental Factors

Caption: Relationship between buffer properties and this compound fluorescence parameters.

References

- 1. Dansyl glycine [omlc.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of the fluorescent weak acid this compound to measure transmembrane proton concentration gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the Dansylation Reaction of Amino Acids, Peptides and Proteins: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Human Albumin-Induced Circular Dichroism in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the effect of viscosity in the design of fluorescent molecular rotors [diposit.ub.edu]

- 8. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a fluorescent probe for specific determination of halogenating activity of myeloperoxidase and eosinophil peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Validation & Comparative

A Comparative Guide to the Reproducibility and Precision of Dansylglycine Fluorescence Measurements

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for quantitative analysis is a critical decision impacting experimental accuracy and reliability. This guide provides an objective comparison of Dansylglycine's performance in fluorescence measurements against common alternatives, supported by experimental data and detailed protocols to ensure robust and reproducible results.

This compound, a fluorescent derivative of the amino acid glycine, is widely utilized as a probe in various biochemical assays, particularly for studying protein binding and enzymatic activity. Its fluorescence is highly sensitive to the polarity of its microenvironment, making it a valuable tool for monitoring molecular interactions. However, the reproducibility and precision of these measurements are paramount for generating high-quality, reliable data. This guide delves into the key performance metrics of this compound fluorescence and compares them with those of alternative fluorescent probes.

Comparative Analysis of Performance Metrics

The reproducibility and precision of fluorescence measurements are typically assessed by determining the intra- and inter-assay coefficients of variation (CV). While specific CV values for direct this compound fluorescence measurements are not extensively reported in readily available literature, data from high-performance liquid chromatography (HPLC) analysis of dansylated amino acids provide valuable insights into the robustness of the dansyl chemistry.

| Parameter | This compound / Dansyl Chloride Derivatization | Dabsyl Chloride | Fluorescamine | 4-Fluoro-7-nitrobenzofurazan (NBD-F) |

| Intra-Assay Precision (CV) | < 5% (RSD for HPLC analysis of most amino acids) | Not explicitly found | 2.3% (RSD for a specific analyte)[1] | Not explicitly found |

| Inter-Assay Precision (CV) | General acceptable limit < 15% | Not explicitly found | Not explicitly found | Not explicitly found |

| Reproducibility | Retention time reproducibility for HPLC is better than 1% | Repeatability for HPLC analysis is between 0.2% and 3.3% | - | - |

| Excitation Wavelength (λex) | ~330-340 nm | ~436 nm | ~390 nm | ~470 nm |

| Emission Wavelength (λem) | ~510-560 nm (solvent dependent) | ~546 nm | ~475-490 nm | ~530 nm |

| Key Advantages | High sensitivity, well-established methods | Good stability of derivatives, good reproducibility in HPLC | Rapid reaction, non-fluorescent reagent | Stable derivatives, suitable for HPLC and CE |

| Key Disadvantages | Derivative stability can be a concern | - | High rate of hydrolysis leading to high blanks[2] | - |

Experimental Protocols

To ensure the highest degree of reproducibility and precision in fluorescence measurements, adherence to a well-defined experimental protocol is crucial. Below are detailed methodologies for this compound fluorescence measurement and a general protocol for assessing assay precision.

Protocol 1: this compound Fluorescence Measurement in a Microplate Reader

This protocol outlines a standard procedure for measuring this compound fluorescence, for example, in a protein binding assay.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Protein solution of known concentration

-

Black, clear-bottom 96-well microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the protein solution in the assay buffer. Prepare a working solution of this compound in the assay buffer.

-

Assay Setup: To the wells of the microplate, add a fixed volume of the this compound working solution.

-

Addition of Protein: Add varying concentrations of the protein solution to the wells containing this compound. Include control wells with buffer only (blank) and this compound only.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time to allow for binding equilibrium to be reached. Protect the plate from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using the microplate reader. Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 520 nm. Optimize the gain settings to ensure the signal is within the linear range of the detector.

-

Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity as a function of the protein concentration.

Protocol 2: Assessment of Intra- and Inter-Assay Precision

This protocol provides a framework for determining the coefficient of variation for your this compound fluorescence assay.

1. Intra-Assay Precision (Within-Run Precision):

-

Prepare at least three samples with different known concentrations of the analyte (e.g., this compound-protein complex) spanning the expected experimental range (low, medium, and high).

-

In a single assay run (on the same microplate), measure each of these samples in multiple replicates (e.g., n=10).

-

Calculate the mean, standard deviation (SD), and coefficient of variation (CV) for the fluorescence readings of each concentration.

-

CV (%) = (SD / Mean) * 100

-

The intra-assay CV is the average of the CVs calculated for each concentration level. A generally acceptable intra-assay CV is less than 10%.[3]

2. Inter-Assay Precision (Between-Run Precision):

-

Use the same three characterized samples (low, medium, and high concentrations) from the intra-assay precision assessment.

-

Analyze these samples in several independent assay runs, preferably on different days and with freshly prepared reagents.

-

Calculate the mean, SD, and CV for the measurements of each sample across all runs.

-

The inter-assay CV reflects the day-to-day variability of the assay. A generally acceptable inter-assay CV is less than 15%.[3]

Visualizing the Workflow and a Comparative Overview

To further clarify the experimental process and the relationship between this compound and its alternatives, the following diagrams are provided.

Conclusion

This compound remains a valuable fluorescent probe for a wide range of applications due to its environmental sensitivity and the extensive body of literature supporting its use. While specific data on the intra- and inter-assay precision of direct fluorescence measurements are not as commonly reported as for chromatographic methods, the available information on dansylation chemistry suggests a high degree of reliability. For optimal results, it is imperative that researchers establish and validate their own assay protocols, paying close attention to factors such as reagent stability, incubation times, and instrument calibration. By carefully controlling these variables and assessing the precision of their measurements, researchers can confidently utilize this compound to generate high-quality, reproducible data. When considering alternatives, factors such as the stability of the fluorescent derivative, reaction kinetics, and potential for interference should be carefully evaluated in the context of the specific experimental needs.

References

Assessing the Specificity of Dansylglycine Binding: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the binding specificity of a molecule is paramount. This guide provides a comprehensive comparison of Dansylglycine's binding characteristics, supported by experimental data and detailed protocols to aid in its application as a fluorescent probe.

This compound, a fluorescent derivative of the amino acid glycine, is widely utilized in biochemical assays to probe binding sites on proteins, most notably on serum albumins. Its fluorescence is highly sensitive to the polarity of its environment, typically exhibiting increased quantum yield and a blue shift in its emission spectrum upon binding to hydrophobic pockets on proteins. This property makes it a valuable tool for characterizing protein-ligand interactions and for competitive binding assays to determine the binding sites and affinities of other molecules.

Quantitative Assessment of this compound Binding Affinity

The binding affinity of this compound has been characterized for several proteins, with a notable specificity for Site II of Human Serum Albumin (HSA). The following table summarizes key dissociation constants (Kd) reported in the literature.

| Target Protein | Binding Site | Method | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |

| Human Serum Albumin (HSA) | Site II | Fluorescence Increase | ~11.5 µM | 8.7 x 10⁴ M⁻¹ | [1] |

| Human Serum Albumin (HSA) | Site II | Fluorescence Quenching | ~2.8 - 4.8 µM | 2.1 x 10⁵ - 3.48 x 10⁵ M⁻¹ | [1] |

| Bovine Serum Albumin (BSA) | High-Affinity Site | Fluorescence Quenching | ~0.38 µM | (2.6 ± 0.2) x 10⁶ M⁻¹ | [2] |

It is important to note that the affinity of this compound for Human Serum Albumin (HSA) is moderate, and its specificity for other classes of proteins, such as kinases, proteases, and G-protein coupled receptors (GPCRs), has not been extensively documented in publicly available literature. Researchers should, therefore, exercise caution and perform appropriate control experiments when using this compound in complex biological mixtures to avoid potential off-target binding.

Experimental Protocols for Assessing Binding Specificity

To rigorously assess the binding specificity of this compound or to utilize it in competitive binding assays, several biophysical techniques can be employed. Below are detailed methodologies for three common experimental approaches.

Fluorescence Displacement Assay

This assay is used to determine if a test compound binds to the same site as this compound, typically on Human Serum Albumin (HSA). The displacement of this compound from its binding site by a competitor compound results in a decrease in fluorescence intensity.

Experimental Workflow:

Figure 1. Workflow for a Fluorescence Displacement Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of fatty acid-free Human Serum Albumin (HSA) at a concentration of 10 µM in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of this compound at 1 mM in the same buffer.

-

Prepare a series of dilutions of the test compound in the same buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add HSA to a final concentration of 1 µM and this compound to a final concentration of 5 µM to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the formation of the HSA-Dansylglycine complex.

-

Add the test compound dilutions to the wells. Include a control with buffer only (no test compound).

-

Incubate the plate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation set at approximately 335 nm and emission at approximately 485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to directly measure the binding kinetics and affinity of this compound to an immobilized protein.

Experimental Workflow:

References

Probing Protein Binding Sites: A Comparative Guide to Dansylglycine and Dansylsarcosine

For researchers, scientists, and drug development professionals, understanding the interactions between small molecules and proteins is fundamental. Fluorescent probes are invaluable tools in this endeavor, offering insights into binding affinities and the nature of binding sites. Among these, dansyl-based probes have long been favored for their sensitivity to the local environment. This guide provides a detailed comparison of two popular dansyl probes, dansylglycine and dansylsarcosine (B92909), for characterizing protein binding sites, supported by experimental data and detailed protocols.

Introduction to Dansyl Probes

Dansyl derivatives are fluorescent molecules whose emission properties are highly dependent on the polarity of their surroundings. In aqueous solutions, their fluorescence is typically low. However, upon binding to hydrophobic pockets within proteins, their fluorescence quantum yield increases significantly, often accompanied by a blue shift in the emission maximum. This "turn-on" fluorescence makes them excellent probes for studying protein-ligand interactions. Both this compound and dansylsarcosine are known to bind to Sudlow's site II on human serum albumin (HSA), a common model protein in drug binding studies. This site is also known as the benzodiazepine (B76468) or indole (B1671886) binding site.[1]

Performance Comparison: this compound vs. Dansylsarcosine

The choice between this compound and dansylsarcosine depends on the specific requirements of the experiment, including desired binding affinity and sensitivity. Below is a summary of their key performance characteristics based on available experimental data.

| Parameter | This compound | Dansylsarcosine | Source |

| Binding Site on HSA | Site II | Site II | [1] |

| Dissociation Constant (Kd) with HSA | 2.87 - 11.5 µM (Varies with method) | ~0.5 µM | [2][3] |

| Dissociation Constant (Kd) with BSA | ~0.38 µM | Not explicitly found | [4][5] |

| Fluorescence Enhancement upon Binding | Greatly enhanced | Enhanced | [4][5] |

Binding Affinity:

Dansylsarcosine generally exhibits a higher binding affinity (lower Kd value) for HSA compared to this compound. One study reports a dissociation constant of approximately 0.5 µM for dansylsarcosine with HSA.[2] In contrast, the reported association constants for this compound with HSA vary depending on the experimental method, leading to a range of calculated Kd values from approximately 2.87 µM to 11.5 µM.[3] For bovine serum albumin (BSA), this compound has been reported to have a high-affinity binding site with an association constant of (2.6 ± 0.2) x 10^6 M-1, which corresponds to a Kd of about 0.38 µM.[4][5] The tighter binding of dansylsarcosine can be advantageous for assays where a more stable probe-protein complex is desired.

Fluorescence Properties:

Experimental Protocols

Below are detailed protocols for determining the binding affinity of a ligand using competitive displacement of this compound or dansylsarcosine from a protein like HSA.

Preparation of Stock Solutions:

-

Protein Solution: Prepare a stock solution of fatty acid-free Human Serum Albumin (HSA) (e.g., 1 mM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Determine the precise concentration spectrophotometrically.

-

Dansyl Probe Stock Solution: Prepare a stock solution of this compound or dansylsarcosine (e.g., 1 mM) in a minimal amount of a suitable organic solvent (like DMSO) and then dilute with the assay buffer.

-

Ligand Stock Solution: Prepare a stock solution of the compound to be tested (the "ligand") in a suitable solvent.

Determination of Probe Binding to Protein:

This experiment aims to determine the dissociation constant (Kd) of the fluorescent probe itself.

-

Set up the Fluorometer: Set the excitation and emission wavelengths for the dansyl probe (e.g., excitation ~340 nm, emission ~480-520 nm).

-

Titration: To a cuvette containing a fixed concentration of HSA (e.g., 5 µM) in the assay buffer, add increasing concentrations of the dansyl probe.

-

Measurement: After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the fluorescence intensity.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the probe concentration. Fit the data to a suitable binding equation (e.g., one-site binding) to determine the Kd.

Competitive Binding Assay:

This experiment determines the binding affinity of a test ligand by its ability to displace the dansyl probe.

-

Prepare Probe-Protein Complex: In a series of tubes or a microplate, prepare a solution containing a fixed concentration of HSA (e.g., 5 µM) and the dansyl probe (e.g., 5 µM). Incubate at room temperature for a set time (e.g., 30 minutes) to allow complex formation.

-

Add Ligand: Add increasing concentrations of the test ligand to the probe-protein complex solutions.

-

Incubate: Incubate the mixtures for a sufficient time to allow for displacement and re-equilibration.

-

Measure Fluorescence: Measure the fluorescence intensity of each sample. A decrease in fluorescence indicates displacement of the dansyl probe by the test ligand.

-

Data Analysis: Plot the fluorescence intensity as a function of the ligand concentration. The data can be used to calculate the inhibition constant (Ki) of the ligand, which is a measure of its binding affinity.

Visualizing the Workflow and Structures

To better understand the experimental process and the structural differences between the two probes, the following diagrams are provided.

Caption: Workflow for a competitive binding assay using a fluorescent probe.

Caption: Key structural difference between this compound and Dansylsarcosine.

Conclusion

Both this compound and dansylsarcosine are effective fluorescent probes for characterizing protein binding sites, particularly site II of serum albumin. The primary distinction lies in their binding affinities, with dansylsarcosine generally exhibiting tighter binding to HSA. The choice between the two will depend on the specific experimental goals. For assays requiring a highly stable probe-protein complex, dansylsarcosine may be the preferred choice. For more general screening or when studying weaker binding interactions, the slightly lower affinity of this compound might be advantageous. By following the detailed protocols and understanding the performance characteristics outlined in this guide, researchers can effectively utilize these probes to gain valuable insights into protein-ligand interactions.

References

- 1. Drug binding properties of glycosylated human serum albumin as measured by fluorescence and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Human Albumin-Induced Circular Dichroism in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Cross-Validation of Dansylglycine Results: A Comparative Guide to Alternative Techniques

For researchers, scientists, and drug development professionals relying on Dansylglycine-based fluorescence assays for determining protein-ligand binding, cross-validation of these results with orthogonal, label-free techniques is crucial for robust and reliable data. This guide provides an objective comparison of this compound displacement assays with three powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI). Human Serum Albumin (HSA), a common protein studied with this compound, will be used as a model system for this comparison.

Data Presentation: Comparative Analysis of Binding Affinity

The following table summarizes typical quantitative data obtained for the interaction of a ligand with Human Serum Albumin (HSA) using a this compound displacement assay and the corresponding expected results from cross-validation with ITC, SPR, and BLI. It is important to note that while the this compound data is based on published values, the data for the other techniques are illustrative of typical results for a similar protein-ligand interaction and are not from a direct head-to-head comparative study.

| Technique | Principle | Measured Parameters | Typical Dissociation Constant (Kd) for a Moderate Affinity Ligand | Throughput | Label Required |

| This compound Displacement Assay | Competitive fluorescence assay where a test compound displaces fluorescent this compound from a protein's binding site, leading to a change in fluorescence. | IC50, Ki (inferred Kd) | 1 - 100 µM | High | Yes (this compound) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[1][2] | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[1][2] | 1 - 100 µM | Low to Medium | No |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.[3] | Kd, Association rate (ka), Dissociation rate (kd)[3] | 1 - 100 µM | Medium to High | No |

| Biolayer Interferometry (BLI) | Measures the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[4] | Kd, Association rate (ka), Dissociation rate (kd)[4] | 1 - 100 µM | High | No |

Experimental Protocols

Detailed methodologies for each technique are provided below to facilitate the design and execution of cross-validation experiments.

This compound Fluorescence Displacement Assay

This protocol describes a competitive binding assay to determine the binding affinity of a test compound to Human Serum Albumin (HSA) by displacing the fluorescent probe this compound.

Materials:

-

Fatty acid-free Human Serum Albumin (HSA)

-

This compound

-